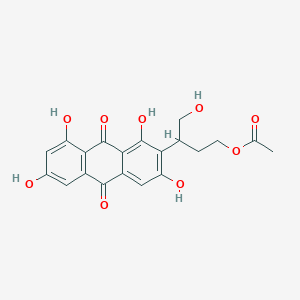

Versiconol acetate

Description

Significance of Versiconol (B1264608) Acetate (B1210297) as a Polyketide Metabolite

Versiconol acetate is an acetate ester recognized as a significant polyketide metabolite. monarchinitiative.org Polyketides are a diverse class of natural products synthesized by organisms through the repeated condensation of acetyl-CoA and malonyl-CoA units, a process analogous to fatty acid synthesis. hebmu.edu.cn The biosynthesis of this compound has been shown to originate from a single C20 polyketide precursor, a finding supported by 13C nuclear magnetic resonance (n.m.r.) spectroscopy studies using labeled acetate precursors. rsc.orgrsc.org These studies confirm that the carbon skeleton of this compound is assembled from acetate units, a hallmark of the polyketide pathway. rsc.org Structurally, it is the O-acetyl derivative of versiconol and is classified as an anthraquinoid, possessing a complex chemical framework that is a subject of interest in organic chemistry. monarchinitiative.orgmycocentral.eu

Overview of its Role in Fungal Secondary Metabolism

In the realm of fungal secondary metabolism, this compound serves as a key intermediate, particularly in the biosynthetic pathway of aflatoxins, which are potent mycotoxins produced by certain species of Aspergillus fungi. monarchinitiative.orgrsc.orgmdpi.com Its biosynthetic implications have been a subject of considerable research. rsc.org

This compound is part of a complex "metabolic grid" that includes several related compounds such as versiconal (B1263273) hemiacetal acetate (VHA), versiconol (VOH), and versiconal. researchgate.netmicrobiologyresearch.orgnih.gov This grid involves a series of enzymatic conversions, primarily catalyzed by dehydrogenases and esterases. researchgate.netmicrobiologyresearch.org Specifically, the conversion of this compound to versiconol is catalyzed by an esterase encoded by the estA gene, the same enzyme responsible for converting VHA to versiconal. nih.govuniprot.org

The compound has been isolated from various fungal cultures, including Aspergillus parasiticus, especially when treated with the insecticide dichlorvos (B1670471), which inhibits the esterase activity and leads to the accumulation of both this compound and VHA. rsc.orgmicrobiologyresearch.orgmdpi.comrsc.org It has also been identified as a metabolite in Bipolaris sorokiniana and the deep-sea-derived fungus Aspergillus versicolor SH0105. rsc.orgmdpi.com The natural occurrence of this compound provides critical insights into the biosynthetic steps leading to the formation of aflatoxins and other related mycotoxins like sterigmatocystin. rsc.org

Detailed Research Findings

Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C20H18O9 | genome.jpuni.lu |

| Molecular Weight | 402.35 g/mol | genome.jp |

| Monoisotopic Mass | 402.0951 Da | genome.jpuni.lu |

| KEGG Compound ID | C20506 | genome.jp |

| PubChem CID | 25200595 | uni.lu |

Key Fungal Sources of this compound

| Fungal Species | Context | Source |

|---|---|---|

| Aspergillus parasiticus | Isolated from cultures, particularly when treated with dichlorvos. | rsc.orgrsc.orgmicrobiologyresearch.org |

| Bipolaris sorokiniana | Isolated as a polyketide-derived metabolite. | rsc.org |

| Aspergillus versicolor | Isolated from various strains, including deep-sea-derived ones. | mdpi.comthieme-connect.de |

Structure

3D Structure

Propriétés

Formule moléculaire |

C20H18O9 |

|---|---|

Poids moléculaire |

402.4 g/mol |

Nom IUPAC |

[4-hydroxy-3-(1,3,6,8-tetrahydroxy-9,10-dioxoanthracen-2-yl)butyl] acetate |

InChI |

InChI=1S/C20H18O9/c1-8(22)29-3-2-9(7-21)15-14(25)6-12-17(19(15)27)20(28)16-11(18(12)26)4-10(23)5-13(16)24/h4-6,9,21,23-25,27H,2-3,7H2,1H3 |

Clé InChI |

BWYUKBCRHDFWFF-UHFFFAOYSA-N |

SMILES |

CC(=O)OCCC(CO)C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O |

SMILES canonique |

CC(=O)OCCC(CO)C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O |

Synonymes |

versiconol acetate |

Origine du produit |

United States |

Natural Occurrence and Microbial Sources

Fungal Genera and Species Producing Versiconol (B1264608) Acetate (B1210297)

The production of versiconol acetate is predominantly associated with fungi belonging to the genus Aspergillus. These fungi are the main producers of aflatoxins and, consequently, their metabolic precursors.

Aspergillus Species as Primary Producers

The genus Aspergillus is the principal source of this compound. Fungi within this group, particularly those in the Flavi section, synthesize this compound as part of their secondary metabolism. nih.govasm.org The compound is an intermediate metabolite that can accumulate under certain conditions, for instance, when specific enzymes in the aflatoxin pathway are inhibited. nih.govasm.org For example, treatment with the insecticide dichlorvos (B1670471) can inhibit an esterase, leading to the accumulation of this compound. microbiologyresearch.orgnih.gov

Identification of Specific Strains (e.g., Aspergillus parasiticus, Aspergillus flavus, Aspergillus versicolor)

Detailed research has identified several specific Aspergillus strains capable of producing this compound.

Aspergillus parasiticus : This species is a well-documented producer. Studies involving aflatoxigenic strains such as A. parasiticus SYS-4 (NRRL 2999) have shown the accumulation of this compound when treated with dichlorvos. microbiologyresearch.orgmicrobiologyresearch.org The estA-encoded esterase in A. parasiticus is known to convert this compound to versiconol. nih.govnih.gov Mutant strains, including NIAH-9 and NIAH-26, have also been instrumental in studying the metabolic grid involving this compound. microbiologyresearch.orgnih.gov

Aspergillus flavus : Alongside A. parasiticus, A. flavus is a primary aflatoxin-producing fungus and thus also produces this compound as an intermediate. asm.orgnih.govmdpi.com Research has identified a Baeyer–Villiger monooxygenase enzyme, MoxY, in A. flavus that is responsible for the conversion of versicolorone (B1219424) (VN) into this compound (VOAc). mdpi.com

Aspergillus versicolor : This species has also been confirmed as a producer. One study quantified this compound from cultures of A. versicolor ATCC 9577. mdpi.com Furthermore, a strain designated Aspergillus versicolor SH0105, isolated from a deep-sea sediment sample, was also found to produce related compounds, highlighting the species' metabolic capabilities. mdpi.com

Beyond the Aspergillus genus, other fungi have been noted to produce this compound. For instance, metabolites including this compound were isolated from cultures of Bipolaris sorokiniana. rsc.org

Below is a table summarizing the key fungal producers of this compound and related research findings.

| Fungal Species | Strain(s) | Key Research Finding | Citations |

| Aspergillus parasiticus | SYS-4 (NRRL 2999), NIAH-9, NIAH-26 | Accumulates this compound upon treatment with dichlorvos; part of a metabolic grid with related precursors. | microbiologyresearch.orgmicrobiologyresearch.org |

| Aspergillus flavus | Not specified | Produces this compound from versicolorone via the MoxY enzyme in the aflatoxin biosynthesis pathway. | mdpi.com |

| Aspergillus versicolor | ATCC 9577, SH0105 | Confirmed to produce this compound; strain SH0105 was isolated from a deep-sea environment. | mdpi.commdpi.com |

| Bipolaris sorokiniana | Not specified | Isolated as a producer of this compound and other related polyketide metabolites. | rsc.org |

Geographic and Environmental Distribution of Producing Organisms

The fungi that produce this compound are cosmopolitan and can be found in a wide range of geographic locations and ecological niches across the globe. Their adaptability allows them to thrive in diverse environments.

Isolation from Diverse Ecological Niches (e.g., soil, marine environments)

Aspergillus species are commonly isolated from various substrates, with soil and marine environments being significant reservoirs.

Soil : Soil is a primary habitat for aflatoxigenic fungi like Aspergillus parasiticus and Aspergillus flavus. mdpi.com They are frequently isolated from agricultural soils where crops such as maize, peanuts, and cotton are grown. bibliotekanauki.plmdpi.com This prevalence in soil makes it a major source of crop contamination. mdpi.com Beyond agricultural settings, these fungi have been found in more unique environments. For example, an Aspergillus species (SDC28) that produces the related compounds versicolorin (B1264617) C and versiconol was isolated from the soil of a Brazilian cave. researchgate.netresearchgate.net

Marine Environments : The marine ecosystem is another rich source of diverse fungal life, including producers of this compound. Fungi have been successfully isolated from various marine sources, including sponges, soft corals, seaweeds, and sediments. keralamarinelife.in Notably, the Aspergillus versicolor strain SH0105 was isolated from a sediment sample collected from the Mariana Trench at a depth of -5455 meters. mdpi.com This demonstrates the remarkable ability of these microorganisms to exist even in extreme deep-sea environments.

The following table provides examples of the isolation of this compound-producing fungi from different ecological niches.

| Ecological Niche | Organism Isolated | Location/Context | Citations |

| Soil | Aspergillus flavus, Aspergillus parasiticus | Agricultural soils (maize, pistachio fields) in Iran and other regions. | bibliotekanauki.plmdpi.com |

| Soil | Aspergillus sp. SDC28 | Soil from a Brazilian cave. | researchgate.netresearchgate.net |

| Marine Environment | Aspergillus versicolor SH0105 | Deep-sea sediment from the Mariana Trench (-5455 m). | mdpi.com |

| Marine Environment | Various Aspergillus species | Endophytic fungi isolated from marine sponges. | keralamarinelife.in |

Biosynthesis of Versiconol Acetate

Position within the Aflatoxin Biosynthetic Pathway

The biosynthesis of aflatoxins is a complex multi-step process that begins with acetate (B1210297) units and proceeds through a series of intermediate compounds. nih.govreviberoammicol.com Versiconol (B1264608) acetate holds a specific position within this intricate pathway.

Aflatoxins are derived from polyketides, which are complex organic compounds synthesized through the repeated condensation of acetyl-CoA and malonyl-CoA units. nih.govsips.org.in The biosynthesis of versiconol acetate, along with versiconal (B1263273) acetate and versiconol, originates from a single C20 polyketide precursor. rsc.org This was determined by studying the distribution of carbon-13 labels and the arrangement of intact acetate units in these metabolites. rsc.org The initial stages of the aflatoxin pathway are similar to fatty acid biosynthesis, starting with a hexanoyl-CoA unit and seven malonyl-CoA extender units to form the first stable intermediate, norsolorinic acid. hebmu.edu.cn this compound is a known intermediate in this pathway. rsc.org

The aflatoxin structure contains a characteristic bisfuran ring system. hebmu.edu.cn this compound is an intermediate in the pathway leading to the formation of these bisfuran structures. acs.org The generally accepted sequence of key intermediates in the main aflatoxin biosynthetic pathway is: Norsolorinic acid → Averantin → Averufin (B1665840) → Versiconal hemiacetal acetate → Versicolorin (B1264617) B → Versicolorin A → Sterigmatocystin → Aflatoxin B1. reviberoammicol.comresearchgate.net this compound is part of a metabolic grid that branches from and interacts with this main pathway. researchgate.netmicrobiologyresearch.org Specifically, it is positioned in the steps following the formation of averufin and before the creation of the versicolorin structures, which contain the bisfuran moiety. hebmu.edu.cnacs.org

Polyketide Origin and Precursor Status

Enzymatic Transformations Leading to this compound

The formation of this compound is governed by specific enzymatic reactions involving precursor compounds and reductase enzymes.

The direct precursor to this compound is versiconal hemiacetal acetate (VHA). asm.orguniprot.orgresearchgate.net The conversion of VHA to this compound is a key reaction within a metabolic grid that exists in the aflatoxin biosynthetic pathway. researchgate.netmicrobiologyresearch.org This grid also involves the compounds versiconol and versiconal. researchgate.netmicrobiologyresearch.org The accumulation of both VHA and this compound has been observed in cultures of Aspergillus parasiticus when treated with dichlorvos (B1670471), an inhibitor of certain esterase enzymes, further supporting the precursor-product relationship. researchgate.netmicrobiologyresearch.org

The enzymatic conversion of versiconal hemiacetal acetate (VHA) to this compound is catalyzed by VHA reductase. uniprot.orgresearchgate.netcreative-enzymes.com Two distinct VHA reductase activities, designated as VHA reductase I and VHA reductase II, have been purified from Aspergillus parasiticus. researchgate.netebi.ac.uk These enzymes catalyze the reduction of VHA to form this compound. uniprot.orgresearchgate.net Both reductases require NADPH as a cofactor for their activity. uniprot.org The gene vrdA has been identified as encoding a VHA reductase. uniprot.org These enzymes are involved in what is considered a side pathway or metabolic grid, connecting the main aflatoxin biosynthetic route with related intermediates. uniprot.org

| Enzyme/Activity | Precursor | Product | Cofactor |

| Versiconal Hemiacetal Acetate Reductase I & II | Versiconal Hemiacetal Acetate (VHA) | This compound | NADPH |

Specific Reductase Activities (e.g., Versiconal Hemiacetal Acetate Reductases I and II)

Enzymatic Transformations from this compound

This compound is a pivotal point in the aflatoxin biosynthetic pathway, undergoing further enzymatic modifications that lead to the formation of other key intermediates. These transformations are part of a complex metabolic grid involving several related compounds.

Conversion to Versiconol by Esterase Activity

A key enzymatic reaction involving this compound is its conversion to versiconol. asm.orgqmul.ac.uk This transformation is catalyzed by an esterase, which hydrolyzes the acetate group from this compound. nih.govasm.org Research has identified a specific esterase, encoded by the estA gene within the aflatoxin gene cluster of Aspergillus parasiticus, as being responsible for this reaction. nih.govasm.org In-vitro enzyme assays using cell extracts from A. parasiticus have demonstrated a significant decrease in the conversion of this compound to versiconol in mutants where the estA gene has been deleted. nih.gov This confirms the direct role of the EstA-encoded esterase in this specific step of the aflatoxin pathway. nih.gov The enzyme catalyzes the hydrolysis of the O-acetyl group, releasing acetate and forming versiconol. qmul.ac.uk

Role in Metabolic Grids with Related Intermediates

This compound is a component of a metabolic grid, a network of interconnected biosynthetic reactions, that also includes versiconal hemiacetal acetate, versiconol, and versiconal. asm.orgresearchgate.netexpasy.org This grid highlights the intricate and non-linear nature of the aflatoxin pathway. asm.org Within this grid, versiconal hemiacetal acetate can be converted to this compound by a reductase. nih.gov This same reductase is also capable of converting versiconal to versiconol. nih.gov

The esterase encoded by the estA gene plays a dual role in this metabolic grid, catalyzing not only the conversion of this compound to versiconol but also the conversion of versiconal hemiacetal acetate to versiconal. nih.govasm.org This suggests that a single enzyme can act on multiple substrates within the pathway, contributing to the metabolic flexibility of the fungus. asm.org The interplay between reductase and esterase activities on these four intermediates—versiconal hemiacetal acetate, this compound, versiconol, and versiconal—demonstrates a complex regulatory system that can direct the flow of metabolites towards the eventual synthesis of aflatoxins. researchgate.netnih.gov

Genetic Regulation of Biosynthesis

Identification of Genes Encoding Biosynthetic Enzymes

Several key genes involved in the biosynthesis and transformation of this compound have been identified. The gene estA, located within the aflatoxin gene cluster in Aspergillus parasiticus, encodes the esterase responsible for the conversion of this compound to versiconol and versiconal hemiacetal acetate to versiconal. nih.govasm.org

Another important gene is vrdA, which encodes a reductase. nih.gov This gene is notably located outside the main aflatoxin gene cluster. nih.gov The VrdA reductase catalyzes the conversion of versiconal hemiacetal acetate to this compound, and also the conversion of versiconal to versiconol. nih.gov

The regulatory gene aflJ (also referred to as estA in some contexts) is part of the aflatoxin biosynthesis gene cluster and is involved in the conversion of versiconal hemiacetal acetate to versiconal. uniprot.org While its direct role in the esterification to form this compound is less clear, its function is integral to the metabolic grid in which this compound participates.

| Gene | Encoded Enzyme | Function in Relation to this compound | Location |

| estA | Esterase | Converts this compound to versiconol. nih.govasm.org | Aflatoxin gene cluster |

| vrdA | Reductase | Catalyzes the formation of this compound from versiconal hemiacetal acetate. nih.gov | Outside aflatoxin gene cluster |

| aflJ | Esterase | Involved in the metabolic grid, converting versiconal hemiacetal acetate to versiconal. uniprot.org | Aflatoxin gene cluster |

Gene Expression and Regulatory Mechanisms within Fungal Strains

The expression of genes involved in the this compound pathway is subject to complex regulatory mechanisms. The expression of vrdA, for instance, has been observed in culture conditions that are conducive to aflatoxin production. researchgate.net However, its expression was also detected in a mutant strain where the primary aflatoxin pathway regulator, aflR, was deleted. researchgate.net This suggests that while vrdA participates in aflatoxin biosynthesis, its regulation may be independent of the central AflR regulatory network. researchgate.net

The expression of genes within the aflatoxin cluster, such as estA (aflJ), is generally under the control of the transcriptional regulator AflR. nih.gov Environmental and nutritional factors can influence the expression of aflR, and consequently, the entire pathway. nih.gov Studies have shown that the presence of acetate in the growth medium can affect the expression of various genes, including those involved in secondary metabolism. mdpi.com The intricate interplay of these genetic regulatory elements ensures that the production of this compound and other aflatoxin intermediates is a tightly controlled process, responsive to the physiological state of the fungus and its environment.

Enzymology of Versiconol Acetate Metabolism

Purification and Characterization of Key Enzymes

The isolation and study of the enzymes that metabolize versiconol (B1264608) acetate (B1210297) and related compounds have been critical to understanding the aflatoxin pathway. Researchers have successfully purified and characterized several of these key enzymes from Aspergillus parasiticus.

Enzyme Isolation and Fractionation Methodologies (e.g., chromatography, ammonium (B1175870) sulfate (B86663) fractionation)

The purification of enzymes from the cytosol of Aspergillus parasiticus typically involves a multi-step process to achieve homogeneity.

For the versiconal (B1263273) hemiacetal acetate (VHA) reductases, which catalyze the formation of versiconol acetate, a common initial step is fractionation of the cytosol fraction with ammonium sulfate. nih.govresearchgate.net This is followed by a series of column chromatography techniques to separate the enzymes from other proteins. nih.govresearchgate.net A typical purification sequence includes:

Phenyl-Sepharose chromatography

DEAE-Sepharose anion-exchange chromatography

Sephacryl S-300 gel filtration

Hydroxylapatite chromatography

Matrex gel Green A affinity chromatography nih.govresearchgate.net

Using this methodology, two distinct VHA reductase activities, designated I and II, were successfully separated and purified to apparent homogeneity. nih.gov

For the versiconal hemiacetal acetate (VHA) esterase, which can use this compound as a substrate, purification has been achieved using different chromatographic methods. Proteins from cell-free extracts are often separated using anion-exchange column chromatography, which can resolve multiple peaks of esterase activity. cdnsciencepub.comcdnsciencepub.com Further purification of a specific esterase has been accomplished through a five-step process involving preparative chromatography and fast protein liquid chromatography (FPLC). cdnsciencepub.comcdnsciencepub.com

Biochemical Properties (e.g., molecular mass, isoelectric point, pH optima)

Once purified, the biochemical properties of these enzymes were determined, providing insight into their structure and function.

Two VHA reductases (I and II) were characterized. nih.govnih.gov By gel filtration, the apparent native molecular mass for both reductases was estimated to be approximately 390 kDa. nih.govnih.gov However, denaturing gel electrophoresis (SDS-PAGE) revealed subunit molecular masses of 39 kDa for reductase I and 40 kDa for reductase II. nih.govnih.gov The isoelectric points (pI) for reductase I and II were found to be 6.6 and 6.0, respectively. nih.govnih.gov Both enzymes exhibited broad optimal pH ranges between 7.5 and 9.0, with specific optima at pH 8.0 for reductase I and pH 9.0 for reductase II. nih.govnih.gov

A partially purified VHA esterase was found to have a native molecular mass of around 60 kDa as determined by gel filtration. cdnsciencepub.comcdnsciencepub.com When analyzed by SDS-PAGE, a single band corresponding to a protein of 32 kDa was observed, which suggests the native enzyme is a homodimer composed of two identical subunits. cdnsciencepub.comcdnsciencepub.comresearchgate.net

| Enzyme | Native Molecular Mass (kDa) | Denaturing Molecular Mass (kDa) | Isoelectric Point (pI) | Optimal pH |

|---|---|---|---|---|

| VHA Reductase I | ~390 nih.govnih.gov | 39 nih.govnih.gov | 6.6 nih.govnih.gov | 8.0 (Broad range 7.5-9.0) nih.govnih.gov |

| VHA Reductase II | ~390 nih.govnih.gov | 40 nih.govnih.gov | 6.0 nih.govnih.gov | 9.0 (Broad range 7.5-9.0) nih.govnih.gov |

| VHA Esterase | ~60 cdnsciencepub.comcdnsciencepub.com | 32 cdnsciencepub.comcdnsciencepub.com | Not Reported | Not Reported |

Enzyme Kinetics and Substrate Specificity (e.g., Km values)

Kinetic studies reveal the efficiency and substrate preference of these enzymes. The VHA reductases catalyze the conversion of versiconal hemiacetal acetate (VHA) to this compound (VOAc). nih.gov The Michaelis constant (Km) of reductase I for VHA was determined to be 35.4 µM, while for reductase II it was 25.4 µM. nih.govnih.gov

The VHA esterase exhibits broader substrate specificity. It is a hydrolase that catalyzes two reactions within the aflatoxin metabolic grid: the conversion of versiconal hemiacetal acetate (VHA) to versiconal (VHOH) and the conversion of this compound (VOAc) to versiconol (VOH). researchgate.netqmul.ac.uk The gene encoding this enzyme, estA, has been identified in the aflatoxin gene cluster of A. parasiticus. researchgate.net

| Enzyme | Substrate | Km Value (µM) |

|---|---|---|

| VHA Reductase I | Versiconal hemiacetal acetate (VHA) | 35.4 nih.govnih.gov |

| VHA Reductase II | Versiconal hemiacetal acetate (VHA) | 25.4 nih.govnih.gov |

Mechanism of Enzyme Action

The metabolic conversions of this compound are characterized by specific reaction types and a dependence on essential cofactors.

Catalytic Activities and Reaction Types (e.g., reduction, hydrolysis)

The metabolism of this compound involves two primary types of catalytic activity: reduction and hydrolysis. These activities are part of a metabolic grid where four key intermediates—VHA, VOAc, VOH, and VHOH—are interconverted. microbiologyresearch.orgresearchgate.net

Reduction: this compound is formed via a reduction reaction. VHA reductase, a type of dehydrogenase, catalyzes the reduction of the hemiacetal in versiconal hemiacetal acetate (VHA) to form the corresponding alcohol, yielding this compound (VOAc). microbiologyresearch.orgnih.gov

Hydrolysis: this compound is converted via a hydrolysis reaction. The VHA esterase, a hydrolase, cleaves the ester bond in this compound to release acetate and form versiconol (VOH). researchgate.netqmul.ac.uk This same enzyme also hydrolyzes VHA to versiconal (VHOH). researchgate.net The activity of this esterase can be inhibited by dichlorvos (B1670471). microbiologyresearch.orgresearchgate.net

Cofactor Requirements (e.g., NADPH, NADH)

The catalytic activity of these enzymes is dependent on the presence of specific cofactors, particularly for the reduction reactions.

The conversion of VHA to VOAc by VHA reductase is a reductive process that requires a nicotinamide (B372718) adenine (B156593) dinucleotide cofactor. microbiologyresearch.orgresearchgate.net Cell-free experiments have demonstrated that this reaction is dependent on the presence of either NADPH or NADH, which provide the necessary reducing equivalents. microbiologyresearch.orgnih.govresearchgate.net All enzymes involved in the pathway from averufin (B1665840) to versicolorin (B1264617) B, with the exception of the esterase, require NADPH as a cofactor. nih.gov

In contrast, the hydrolysis of this compound to versiconol by the VHA esterase is insensitive to these cofactors and proceeds without the need for NADPH or NADH. microbiologyresearch.orgnih.gov

Stereospecificity of Enzymatic Reactions

The enzymatic reactions involved in the biosynthesis of aflatoxins, a pathway in which this compound is an intermediate, demonstrate notable stereospecificity. This specificity ensures the formation of the correct stereoisomers necessary for the subsequent steps in the pathway.

Research has shown that the enzymes responsible for the metabolic grid involving this compound and its precursors can distinguish between different stereoisomers. For instance, two versiconal hemiacetal acetate (VHA) reductase activities have been purified from Aspergillus parasiticus. researchgate.net In cell-free experiments using racemic VHA as the substrate, these reductase fractions produced both (2'S)- and (2'R)-versiconol acetate (VOAc) enantiomers. However, the production of the 2'R isomer was greater than that of the 2'S isomer, indicating a clear stereospecific preference of the VHA reductase enzymes. researchgate.net This ultimately contributes to the biosynthesis of the specific (1'R,2'S)-(-)-aflatoxins from the racemic VHA precursor. ebi.ac.uk

This enzymatic stereoselectivity is a recurring theme in the aflatoxin pathway. An earlier step, the conversion of averufin (AVR) to hydroxyversicolorone (B1196034) (HVN), is catalyzed by a microsome monooxygenase that shows strict stereospecificity for the (1′S, 5′S)-AVR configuration; the (1′R, 5′R)-AVR enantiomer does not act as a substrate for this enzyme. nih.govasm.org Furthermore, the cyclase enzyme that converts versiconal (VHOH) to versicolorin B (VB) is pivotal in determining the final stereochemistry of the bisfuran moiety in aflatoxin molecules. ebi.ac.ukoup.com

Enzyme Inhibition Studies

Identification of Chemical Inhibitors (e.g., dichlorvos) and their Effects on Pathway Flux

The study of chemical inhibitors has been instrumental in elucidating the metabolic pathway involving this compound. The organophosphate insecticide dichlorvos (dimethyl 2,2-dichlorovinyl phosphate) is a prominent inhibitor that has been used to identify specific enzymatic steps. nih.govnih.gov

Treatment of aflatoxigenic fungi such as Aspergillus parasiticus with dichlorvos leads to a significant shift in the metabolic flux. microbiologyresearch.org Specifically, dichlorvos blocks the pathway at a point after averufin but before sterigmatocystin. nih.govnih.gov This inhibition results in the marked accumulation of this compound (VOAc) and its immediate precursor, versiconal hemiacetal acetate (VHA). microbiologyresearch.orgresearchgate.net Concurrently, the production of downstream metabolites, including versicolorin A (VA), versiconol (VOH), and the final aflatoxin products, is significantly decreased or completely inhibited. microbiologyresearch.orguchicago.edu

Feeding experiments with various intermediates have further clarified the point of inhibition. Aflatoxin production from VHA or VOAc is inhibited by dichlorvos, whereas production from VOH, versicolorin B (VB), and versicolorin C (VC) is insensitive to the inhibitor. microbiologyresearch.orgresearchgate.net This demonstrates that dichlorvos specifically targets the enzymatic conversion of the acetylated precursors.

The table below summarizes the observed effects of dichlorvos on the accumulation of key intermediates in the aflatoxin pathway in Aspergillus parasiticus.

| Metabolite | Effect of Dichlorvos Treatment | Reference(s) |

| This compound (VOAc) | Accumulation | microbiologyresearch.org, researchgate.net, asm.org |

| Versiconal hemiacetal acetate (VHA) | Accumulation | microbiologyresearch.org, researchgate.net, asm.org |

| Versiconol (VOH) | Decreased Production | microbiologyresearch.org |

| Versicolorin A (VA) | Decreased Production / Inhibition | uchicago.edu, microbiologyresearch.org |

| Aflatoxins | Decreased Production / Inhibition | microbiologyresearch.org, asm.org |

Besides dichlorvos, other organophosphorus compounds, including chlormephos, ciodrin, naled, phosdrin, and trichlorphon, have been shown to exert a similar inhibitory effect, leading to the accumulation of anthraquinone (B42736) pigments, including acetate derivatives. doi.org Cysteine has also been identified as an inhibitor of the enzyme system that converts VHA to versicolorin A. nih.gov

Mechanistic Basis of Inhibition

The inhibitory action of dichlorvos on the this compound metabolic pathway is based on its function as a potent esterase inhibitor. asm.orgresearchgate.net The metabolic grid involving this compound includes crucial deacetylation steps catalyzed by one or more esterase enzymes. ebi.ac.uknih.gov

The primary target of dichlorvos is the esterase encoded by the estA gene, which is located within the aflatoxin gene cluster in Aspergillus parasiticus. researchgate.netebi.ac.uk This enzyme, EstA, is responsible for catalyzing two key hydrolytic reactions:

The conversion of this compound (VOAc) to versiconol (VOH). asm.orgresearchgate.netnih.gov

The conversion of versiconal hemiacetal acetate (VHA) to versiconal (VHOH). asm.orgresearchgate.netnih.gov

Studies involving estA-deleted mutant strains of A. parasiticus confirm this mechanism. These mutants accumulate VHA and versicolorin A. researchgate.net When these mutants are treated with dichlorvos, they accumulate only VHA and VOAc, indicating that dichlorvos inhibits the residual esterase activity that might otherwise process these intermediates. asm.orgresearchgate.net In vitro enzyme assays have shown that deleting the estA gene reduces the esterase activities for converting VHA to VHOH and VOAc to VOH by approximately 90%. researchgate.netebi.ac.uk

As an organophosphate, dichlorvos exerts its inhibitory effect by phosphorylating the serine residue located at the active site of the esterase. nih.govcdc.gov This covalent modification renders the enzyme inactive, as it can no longer perform its normal hydrolytic function. cdc.gov This blockage of the EstA esterase causes the pathway to halt, leading to the observed accumulation of the acetylated substrates VOAc and VHA. microbiologyresearch.orgasm.org The reactions that are insensitive to dichlorvos, such as the conversion of VHA to VOAc (a reduction) and VOH to versicolorin B (a cyclization), are catalyzed by different types of enzymes (reductases and cyclases, respectively), which are not targeted by the organophosphate inhibitor. microbiologyresearch.orgresearchgate.net

Chemical Synthesis and Analogues of Versiconol Acetate

Laboratory Synthesis Methodologies for Versiconol (B1264608) Acetate (B1210297)

A complete de novo laboratory synthesis of versiconol acetate has not been extensively documented in the literature. The primary method for obtaining this compound is through isolation from fungal cultures, particularly from mutant strains of Aspergillus parasiticus. microbiologyresearch.org Researchers often utilize metabolic blocking techniques to induce the accumulation of specific intermediates. For instance, treatment of A. parasiticus cultures with the insecticide dichlorvos (B1670471), an esterase inhibitor, leads to the accumulation of this compound (VOAc) and versiconal (B1263273) hemiacetal acetate (VHA). microbiologyresearch.orgresearchgate.net The accumulated compounds can then be extracted from the fungal mycelia using solvents like acetone (B3395972) and purified through chromatographic techniques, such as Sephadex LH-20 column chromatography and preparative thin-layer chromatography (TLC). microbiologyresearch.org

While a total synthesis is not commonly reported, the synthesis of model compounds and analogues has been a key strategy to study the chemical properties and biological transformations of this compound and related precursors in the aflatoxin pathway. rsc.orgpsu.edursc.org

Preparation and Characterization of Biosynthetic Analogues

To investigate the intricate steps of aflatoxin biosynthesis, researchers have synthesized various analogues of the natural intermediates. The synthesis of model compounds related to this compound and its precursor, versiconal acetate, provides valuable tools to probe the enzymatic transformations, such as the critical formation of the dihydrobisfuran system required for the toxicity of aflatoxin B₁. rsc.orgrsc.org

These synthetic analogues are crucial for understanding structure-activity relationships and the stereochemical details of the biosynthetic machinery. Their characterization relies on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm their structures. psu.edu

The table below summarizes key information on the synthesized analogues.

| Analogue Type | Synthetic Approach | Purpose of Synthesis | Reference |

|---|---|---|---|

| Diol analogue of this compound | Two-step process from a protected triol involving deprotection (acidic removal of methoxymethyl group) and hydrogenolysis. | To serve as a model compound to study the biogenetic transformations in the aflatoxin pathway. | rsc.org |

| Versiconal analogue | Mild base hydrolysis of its acetate derivative. | To study the properties of versiconal, which had not been isolated as a natural product at the time. | psu.edu |

Synthetic Approaches to Elucidate Biosynthetic Pathways

Synthetic chemistry provides powerful tools to unravel complex biosynthetic pathways. In the context of this compound, these approaches primarily involve chemical inhibition and the use of labeled precursors to trace metabolic flow.

A key experimental strategy has been the use of dichlorvos, a chemical inhibitor of esterase enzymes. microbiologyresearch.orgresearchgate.net The enzyme EstA (encoded by the aflJ gene) catalyzes the conversion of this compound to versiconol. uniprot.orgnih.gov By treating cultures of A. parasiticus with dichlorvos, this enzymatic step is blocked, causing the upstream intermediate, this compound, to accumulate. microbiologyresearch.orgresearchgate.net This accumulation provides strong evidence for its position in the biosynthetic pathway and allows for its isolation and characterization.

Furthermore, cell-free experiments using fungal extracts have been instrumental. The cytosol fraction of A. parasiticus mutants can convert precursors like versiconal hemiacetal acetate (VHA) into this compound in the presence of cofactors like NADPH. researchgate.netnih.gov Adding dichlorvos to these cell-free systems inhibits the subsequent conversion of this compound to versiconol, again confirming the enzymatic steps in the metabolic grid. researchgate.netnih.gov These experiments demonstrate a metabolic grid involving dehydrogenase and esterase activities that interconnect VHA, this compound, versiconol, and versiconal. microbiologyresearch.orgresearchgate.net

The fundamental backbone of this compound originates from the polyketide pathway. The elucidation of this was achieved through feeding studies using isotopically labeled precursors. By supplying the fungal culture with acetate labeled with carbon-13 (e.g., [1-¹³C]- and [1,2-¹³C]-acetate), researchers could track the incorporation of these labels into the final molecule. Analysis of the resulting labeled this compound by ¹³C NMR spectroscopy confirmed its polyketide origin, where the carbon skeleton is assembled from acetate units. dtu.dk

The table below summarizes the key enzymes and genes involved in the metabolic transformations around this compound.

| Enzyme/Protein | Gene | Reaction Catalyzed | Reference |

|---|---|---|---|

| Versiconal hemiacetal acetate esterase | aflJ (estA) | Converts this compound to versiconol. | uniprot.orgnih.gov |

| VHA Reductase / Reductase encoded by vrdA | vrdA | Catalyzes the conversion of versiconal hemiacetal acetate (VHA) to this compound (VOAc). | nih.gov |

Advanced Analytical Techniques for Versiconol Acetate Research

Spectroscopic Methods for Structural Characterization

Spectroscopic techniques are pivotal in determining the molecular structure of versiconol (B1264608) acetate (B1210297). These methods provide detailed information about the arrangement of atoms and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (e.g., ¹H NMR, ¹³C NMR, HSQC, HMBC, COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of versiconol acetate. measurlabs.com Both ¹H and ¹³C NMR have been employed to study this compound. rsc.orgnih.gov The biosynthesis of this compound has been studied using ¹³C NMR spectroscopy, which helps in understanding the arrangement of intact acetate units. rsc.org

One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide fundamental information. ¹H NMR spectra reveal the number of different types of protons and their immediate electronic environment, while ¹³C NMR spectra show the different carbon environments in the molecule. libretexts.org

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure. github.io These include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. This helps in tracing out proton-proton spin systems within the molecule. thieme-connect.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms, providing a direct link between the ¹H and ¹³C spectra. thieme-connect.comresearchgate.netustc.edu.cn

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for connecting different spin systems and identifying quaternary carbons. thieme-connect.comresearchgate.netustc.edu.cn

The combined application of these NMR techniques allows for the unambiguous assignment of all proton and carbon signals, leading to a complete structural determination of this compound. thieme-connect.comresearchgate.net

Table 1: Key NMR Techniques for this compound Analysis

| Technique | Application | Information Gained |

|---|---|---|

| ¹H NMR | Identifies proton environments | Number of unique protons, chemical shifts, spin-spin coupling |

| ¹³C NMR | Identifies carbon environments | Number of unique carbons, chemical shifts |

| COSY | Maps proton-proton couplings | Connectivity between adjacent protons |

| HSQC | Correlates protons to directly bonded carbons | Direct C-H attachments |

| HMBC | Correlates protons to carbons over 2-3 bonds | Connectivity across the carbon skeleton, identifies quaternary carbons |

Mass Spectrometry (MS) Applications (e.g., EI-MS, MALDI-MS2, ESI-MS2)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. nih.gov Different ionization methods are employed to generate ions for mass analysis.

Electron Ionization (EI-MS): This is a "hard" ionization technique that results in significant fragmentation of the molecule. azom.com The resulting fragmentation pattern can provide valuable structural information, acting as a molecular fingerprint. nih.govnist.gov However, the molecular ion may not always be observed. researchgate.net

Electrospray Ionization (ESI-MS): This is a "soft" ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. stanford.edu This makes it ideal for determining the molecular mass of the intact molecule. researchgate.net ESI can be coupled with tandem mass spectrometry (MS/MS or MS²) for further structural elucidation, where a specific ion is selected and fragmented to provide more detailed structural information. doi.org

The choice of ionization technique depends on the specific information required, whether it's the molecular weight of the intact molecule or detailed structural information from its fragments.

Other Spectroscopic Approaches (e.g., Infrared Spectroscopy, Vibrational Circular Dichroism)

Other spectroscopic methods provide complementary information for the characterization of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. nih.gov This can confirm the presence of groups such as hydroxyl (-OH), carbonyl (C=O), and acetate ester groups in this compound.

Vibrational Circular Dichroism (VCD): VCD is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.comrsc.org It provides detailed information about the three-dimensional stereochemical structure of molecules in solution. bruker.com VCD has been applied to confirm the absolute stereochemistry of related compounds like versiconol. researchgate.netnlk.cz

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the isolation, purification, and quantification of this compound from complex mixtures, such as fungal extracts.

High-Performance Liquid Chromatography (HPLC) for Isolation and Monitoring

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of this compound. ebi.ac.uk It is used to separate this compound from other metabolites in fungal extracts. asm.orgnih.gov The retention time of this compound in an HPLC system can be used for its identification and quantification. asm.orgnih.gov Different HPLC columns and solvent systems can be optimized for the separation. For instance, a chiral HPLC column can be used to separate enantiomers of related compounds. asm.org HPLC is also used to monitor enzymatic reactions involving this compound, allowing researchers to track its formation or conversion over time. researchgate.net

Thin-Layer Chromatography (TLC) in Analytical Separations

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the qualitative analysis and separation of this compound. tdl.orgresearchgate.net It is often used to monitor the progress of chemical reactions or the separation of compounds during purification. nih.gov The Rf (retardation factor) value of this compound on a TLC plate, developed with a specific solvent system, is a characteristic property that aids in its identification. researchgate.net Different solvent systems, such as toluene-ethyl acetate-acetic acid, have been developed to effectively separate this compound from other aflatoxin intermediates. researchgate.net TLC plates are typically visualized under UV light, where fluorescent compounds like this compound can be detected. nih.gov

Table 2: Chromatographic Methods for this compound

| Method | Principle | Application in this compound Research |

|---|---|---|

| HPLC | Separation based on differential partitioning between a stationary and mobile phase under high pressure. | Isolation from fungal extracts, quantification, monitoring of biosynthetic reactions. researchgate.netresearchgate.net |

| TLC | Separation based on differential partitioning between a stationary phase on a flat plate and a mobile phase. | Qualitative analysis, monitoring purification, rapid screening of extracts. measurlabs.comnih.gov |

Isotope Tracer Studies in Biosynthesis Elucidation

Isotope tracer studies have been fundamental in confirming the polyketide origin of this compound. Research employing 13C Nuclear Magnetic Resonance (n.m.r.) spectroscopy has provided definitive evidence for its biosynthetic pathway. In these studies, cultures of Aspergillus parasiticus were supplemented with 13C-labeled precursors, specifically [1-13C]acetate and [1,2-13C]acetate. rsc.org

The subsequent analysis of the isolated this compound revealed a specific distribution pattern of the 13C label. The arrangement of intact acetate units within the molecule was consistent with its formation from a single C20 polyketide chain. rsc.org This methodology demonstrates that the carbon skeleton of this compound is assembled through the head-to-tail condensation of acetate units, a hallmark of polyketide biosynthesis. These findings were crucial in outlining the significance of this compound and its precursor, versiconal (B1263273) acetate, in the broader biosynthetic pathway of aflatoxin B1. rsc.orgresearchgate.net This technique provides a powerful tool for mapping the flow of atoms from simple precursors to complex secondary metabolites, thereby elucidating the fundamental building blocks and assembly logic of the biosynthetic machinery. researchgate.net

Cell-Free Enzyme Systems for Pathway Investigation

Cell-free enzyme systems, primarily derived from homogenized cells of Aspergillus parasiticus, have been indispensable for dissecting the complex enzymatic reactions surrounding this compound. nih.govcapes.gov.br These in vitro systems allow researchers to study individual reaction steps, identify required cofactors, and characterize the enzymes involved, free from the complexities of the intact cellular environment.

Studies using the cytosol fraction of A. parasiticus have revealed that this compound is a key component of a metabolic grid that also includes versiconal hemiacetal acetate (VHA), versiconol (VOH), and versiconal (VHOH). nih.govresearchgate.netmicrobiologyresearch.org The transformations within this grid are catalyzed by specific dehydrogenases and esterases. microbiologyresearch.orgnih.gov

One of the key enzymes identified is a VHA reductase. This enzyme, found in the cytosol fraction, catalyzes the NADPH-dependent reduction of VHA to produce this compound (VOAc). nih.govcapes.gov.br Further investigations showed that this same reductase can also convert hydroxyversicolorone (B1196034) (HVN) to versicolorone (B1219424) (VONE). capes.gov.br

Another critical enzyme in this grid is an esterase, which is inhibited by the organophosphate compound dichlorvos (B1670471). nih.govresearchgate.net This esterase is responsible for the conversion of this compound (VOAc) to versiconol (VOH). nih.govasm.orgnih.gov The addition of dichlorvos to cell-free systems or fungal cultures blocks this step, leading to the accumulation of this compound. nih.govresearchgate.netmicrobiologyresearch.org The gene encoding this enzyme in A. parasiticus, designated estA (also known as aflJ), has been identified. asm.orgnih.govuniprot.org Deletion of the estA gene resulted in mutants that accumulated VHA and some VOAc, confirming its role in converting both VHA to versiconal and VOAc to versiconol. asm.orgnih.gov

Cell-free experiments have demonstrated that the conversion of VHA can lead to the formation of VOAc and VOH when supplemented with NADH or NADPH. researchgate.netmicrobiologyresearch.org Conversely, the incubation of VOH in the presence of NAD+ or NADP+ can lead to the formation of versicolorin (B1264617) C. researchgate.netmicrobiologyresearch.org These findings highlight a complex interplay of redox and hydrolysis reactions. The enzymatic system that converts VHA to versicolorin A, a subsequent step in the pathway, has also been isolated from the soluble fraction of A. parasiticus cells and was found to be inhibited by dichlorvos and cysteine. nih.gov

The collective results from cell-free system investigations have been pivotal in constructing the detailed metabolic map around this compound, clarifying the sequence of intermediates, the enzymes driving the transformations, and their cofactor dependencies. nih.govcapes.gov.brebi.ac.uk

Interactive Data Tables

Table 1: Enzymes in this compound Related Research

| Enzyme | Substrate(s) | Product(s) | Organism | Cofactor(s) | Inhibitor(s) | References |

| VHA Reductase | Versiconal Hemiacetal Acetate (VHA), Hydroxyversicolorone (HVN) | This compound (VOAc), Versicolorone (VONE) | Aspergillus parasiticus | NADPH | - | nih.govcapes.gov.br |

| Esterase (aflJ/estA) | This compound (VOAc), Versiconal Hemiacetal Acetate (VHA) | Versiconol (VOH), Versiconal (VHOH) | Aspergillus parasiticus | H₂O | Dichlorvos | nih.govasm.orgnih.govuniprot.org |

| Dehydrogenase | Versiconol (VOH) | Versicolorin C (VC) / Versicolorin B (VB) | Aspergillus parasiticus | NAD⁺ or NADP⁺ | - | researchgate.netmicrobiologyresearch.orgnih.gov |

| Monooxygenase | Hydroxyversicolorone (HVN) | Versiconal Hemiacetal Acetate (VHA) | Aspergillus parasiticus | NADPH | - | researchgate.net |

Future Research Directions

Elucidating Uncharacterized Biosynthetic Steps and Novel Enzymes

The conversion of versiconal (B1263273) hemiacetal acetate (B1210297) (VHA) to other intermediates is part of a complex metabolic grid. nih.govresearchgate.netmicrobiologyresearch.orgresearchgate.net While the esterase encoded by the estA gene is known to catalyze the conversion of VHA to versiconal (VHOH) and versiconol (B1264608) acetate (VOAc) to versiconol (VOH), the potential involvement of other enzymes and the precise mechanisms of regulation within this grid remain to be fully elucidated. nih.govresearchgate.netnih.gov

For instance, the conversion of averufin (B1665840) (AVR) to VHA involves multiple steps, including the formation of hydroxyversicolorone (B1196034) (HVN). nih.gov Research has shown that a microsomal enzyme catalyzes the reaction from (1′S,5′S)-AVR to HVN, and a novel metabolic grid involving HVN, versicolorone (B1219424) (VONE), VOAc, and VHA is catalyzed by a cytosol monooxygenase and the VHA reductase. nih.govcapes.gov.br The exact functions of all genes within the aflatoxin biosynthetic cluster are not yet known, and some may play roles in these conversions. nih.gov Further research is needed to identify and characterize any additional enzymes that may participate in this metabolic grid, including the potential for reversible reactions. mdpi.com The discovery of a reductase encoded by the vrdA gene, located outside the aflatoxin gene cluster, that participates in three reactions within the metabolic grid—from hydroxyversicolorone to versicolorone, from versiconal hemiacetal acetate to versiconol acetate, and from versiconal to versiconol—highlights the possibility of other unlinked but influential genes. ebi.ac.uk

Key Uncharacterized Steps and Potential Enzymes:

| Precursor | Product | Potential Enzyme Type(s) | Research Focus |

| Hydroxyversicolorone (HVN) | Versiconal Hemiacetal Acetate (VHA) | Cytosol Monooxygenase | Characterization of the specific monooxygenase and its regulation. nih.govcapes.gov.br |

| Versiconal Hemiacetal Acetate (VHA) | This compound (VOAc) | VHA Reductase | Understanding the kinetics and specificity of the reductase for multiple substrates. nih.govuniprot.org |

| Versicolorone (VONE) | This compound (VOAc) | VHA Reductase, other potential enzymes | Investigating the complete enzymatic sequence and potential alternative pathways. nih.gov |

| Versiconal (VHOH) | Versiconol (VOH) | Versiconal Hemiacetal Acetate Reductase | Clarifying the role of this reductase in the side pathway. uniprot.org |

Enzyme Engineering and Directed Evolution for Pathway Modulation

The enzymes involved in the this compound metabolic grid present prime targets for protein engineering and directed evolution. The goal of such research would be to modulate the aflatoxin biosynthetic pathway, potentially to reduce or eliminate the production of toxic end products.

Advances in protein engineering and bioinformatics can be applied to improve the catalytic efficiency, stability, and activity of enzymes. tandfonline.com For example, laccases and peroxidases have been studied for their ability to degrade aflatoxins. tandfonline.com Engineering these or other enzymes to specifically target and degrade this compound or its precursors could be a viable strategy for detoxification.

Directed evolution could be used to alter the substrate specificity or catalytic activity of key enzymes in the pathway. For instance, modifying the VHA reductase could shift the metabolic flow towards less toxic or non-toxic compounds. uniprot.org Similarly, engineering the estA-encoded esterase could alter the balance of the metabolic grid, potentially leading to the accumulation of a less harmful intermediate. nih.govresearchgate.net In silico docking studies have already been used to identify potential inhibitors of polyketide synthases, a key enzyme family in aflatoxin biosynthesis, and similar approaches could be applied to the enzymes acting on this compound. nih.gov

Comprehensive 'Omics' Approaches to Understand Fungal Metabolism

To gain a holistic understanding of the regulation of this compound and the broader aflatoxin pathway, integrated 'omics' approaches are essential. nih.gov These methodologies can reveal complex interactions between genes, proteins, and metabolites that govern fungal secondary metabolism. mdpi.comresearchgate.netnih.govmdpi.com

Genomics and Transcriptomics: Sequencing the genomes of various aflatoxin-producing fungi can identify novel genes and regulatory elements involved in the pathway. nih.gov Transcriptomic analyses, such as RNA-seq, can reveal how the expression of biosynthetic genes, including those for this compound metabolism, changes in response to different environmental conditions or stressors. researchgate.netmdpi.comnih.gov For example, transcriptome analysis has shown increased expression of versiconal hemiacetal acetate reductase genes under certain conditions. mdpi.com

Proteomics: Proteomic studies can identify the actual proteins present under specific conditions and can reveal post-translational modifications that may regulate enzyme activity. mdpi.comscispace.com For example, proteomic analysis of Aspergillus flavus has identified differentially expressed proteins involved in aflatoxin biosynthesis in response to stressors. nih.govscispace.com Investigating the proteome during active this compound metabolism could pinpoint key regulatory proteins.

Metabolomics: Metabolomic profiling provides a snapshot of the small molecules, including this compound and its related compounds, present in the fungus at a given time. mdpi.comresearchgate.netnih.gov This can help to identify novel intermediates and understand the metabolic flux through the pathway. researchgate.netnih.gov Untargeted and targeted metabolomics can be used to explore new metabolites and map the intricate connections within the metabolic grid. researchgate.net

The integration of these 'omics' datasets can create comprehensive models of fungal metabolism, leading to the discovery of new therapeutic targets and strategies to control aflatoxin production. nih.govmdpi.comnih.gov

Investigation of Novel Fungal Strains and Metabolites Related to this compound

Exploring the metabolic diversity of fungi from various and extreme environments could lead to the discovery of novel strains that produce unique metabolites related to this compound. researchgate.netresearchgate.net Some fungal species may possess alternative biosynthetic pathways or produce variants of known intermediates.

For example, Bipolaris sorokiniana has been found to produce versiconol, versiconal acetate, and this compound, highlighting that the metabolic machinery for these compounds exists outside of the well-studied Aspergillus species. rsc.org The investigation of fungi from underexplored habitats, such as caves, has already yielded new anthraquinones like versicolorin (B1264617) C and versiconol. researchgate.net Such discoveries suggest that there may be a wealth of uncharacterized metabolic diversity waiting to be uncovered.

Identifying novel metabolites can provide insights into the evolution of biosynthetic pathways and may reveal compounds with different biological activities. Furthermore, studying the genetic and enzymatic basis for the production of these novel compounds in different fungal strains could uncover new enzymes with unique properties that could be harnessed for biotechnological applications.

Q & A

Basic Research Questions

Q. What is the enzymatic pathway leading to Versiconol acetate (VOAc) formation in Aspergillus species, and which enzymes are critical at each step?

- Methodological Answer : VOAc is synthesized via a metabolic grid in aflatoxin biosynthesis. Key steps include:

- Averufin → Hydroxyversicolorone (HVN) : Catalyzed by avfA (P450 monooxygenase) and cypX .

- HVN → Versicolorone (VN) : Mediated by VrdA (dehydrogenase) .

- VN → VOAc : Requires MoxY (Baeyer-Villiger monooxygenase) and VrdA for oxidation .

- VOAc → Versiconol : Converted by EstA esterase (EC 3.1.1.93/94) .

- Key Table :

| Substrate | Product | Enzyme | Class | Reference |

|---|---|---|---|---|

| Averufin | HVN | avfA, cypX | Oxidoreductases | |

| HVN | VN | VrdA | Dehydrogenase | |

| VN | VOAc | MoxY | Monooxygenase |

Q. How is this compound detected and quantified in fungal cultures?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Used to identify VOAc via fragmentation patterns, with a detection limit of ~0.1 µg/mL .

- High-Performance Liquid Chromatography (HPLC) : Quantifies VOAc using C18 columns and UV detection at 254 nm .

- Enzyme-Linked Assays : EstA activity is measured via acetate release using colorimetric kits (e.g., Megazyme) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in proposed aflatoxin biosynthetic pathways involving VOAc?

- Methodological Answer :

- Isotopic Labeling : Tracing -labeled precursors (e.g., acetate) to map metabolic flux .

- Gene Knockout Mutants : Disrupting moxY or estA to observe pathway intermediates .

- Cross-Species Comparisons : Contrasting VOAc dynamics in A. flavus vs. A. parasiticus under varying pH/temperature .

Q. How does substrate specificity of EstA esterase influence VOAc conversion efficiency?

- Methodological Answer :

- Enzyme Kinetics : EstA has a of 12 µM for VOAc, but activity drops 80% with steric hindrance (e.g., methylated VOAc analogs) .

- Site-Directed Mutagenesis : Mutating EstA’s Ser-154 to alanine reduces catalytic efficiency by 95% .

- pH Optimization : Maximal activity occurs at pH 6.5–7.0; activity declines sharply at pH <5.0 .

Q. What genetic regulators influence VOAc production in Aspergillus?

- Methodological Answer :

- Cluster Gene Analysis : The aflR gene regulates the entire aflatoxin cluster, including moxY and estA .

- CRISPR-Cas9 Knockdown : Silencing aflR reduces VOAc levels by 90% .

- Environmental Stressors : Oxidative stress (HO) upregulates moxY expression 3-fold .

Methodological Challenges & Solutions

Q. How do researchers address variability in VOAc yields across fungal strains?

- Answer :

- Standardized Culturing : Use defined media (e.g., YES broth) at 28°C for 72 hours to minimize environmental variability .

- LC-MS/MS Validation : Confirm VOAc identity via tandem MS and internal standards (e.g., deuterated VOAc) .

- Statistical Models : Multivariate regression identifies key variables (e.g., spore density, O levels) .

Q. What controls are essential for enzyme activity assays targeting VOAc metabolism?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.